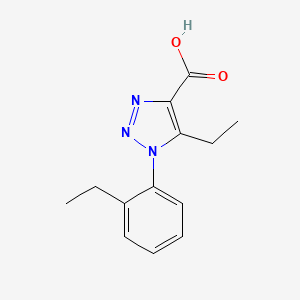 (2,4-二甲基苯基)甲基胺 CAS No. 1019606-02-0"
>
(2,4-二甲基苯基)甲基胺 CAS No. 1019606-02-0"
>
(2,4-二甲基苯基)甲基胺
描述
(2,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21N(2,4-dimethylphenyl)methylamine | 1019606-02-0. It is characterized by a benzyl group attached to a 2-methylpropylamine moiety(2,4-dimethylphenyl)methylamine | 1019606-02-0. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
(2,4-Dimethylphenyl)methylamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a ligand in biochemical studies to investigate protein interactions.
Industry: It is used in the production of various chemical products, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the reaction of 2,4-dimethylbenzaldehyde with 2-methylpropylamine under reductive amination conditions(2,4-dimethylphenyl)methylamine | 1019606-02-0. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride(2,4-dimethylphenyl)methylamine | 1019606-02-0. The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion(2,4-dimethylphenyl)methylamine | 1019606-02-0.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reductive amination techniques(2,4-dimethylphenyl)methylamine | 1019606-02-0. The process may involve continuous flow reactors or batch reactors to handle larger volumes of reactants and products(2,4-dimethylphenyl)methylamine | 1019606-02-0. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity(2,4-dimethylphenyl)methylamine | 1019606-02-0.
化学反应分析
Types of Reactions: (2,4-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding amine oxide.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkyl halides can be used in substitution reactions.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Secondary or Tertiary Amines: Resulting from further reduction.
Substituted Benzyl Derivatives: Resulting from nucleophilic substitution.
作用机制
The mechanism by which (2,4-Dimethylphenyl)methylamine exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a ligand that binds to specific receptors or enzymes, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
Benzylamine
Phenethylamine
N-methylbenzylamine
2,4-dimethylbenzylamine
2-methylpropylamine
属性
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)8-14-9-13-6-5-11(3)7-12(13)4/h5-7,10,14H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKGYDVQBKHVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)

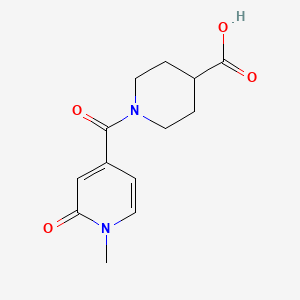
![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)

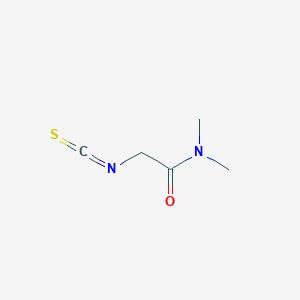
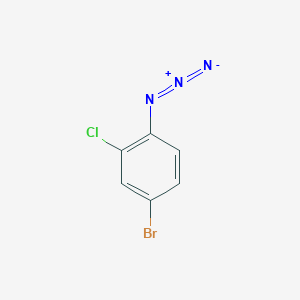
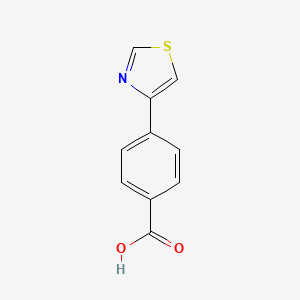
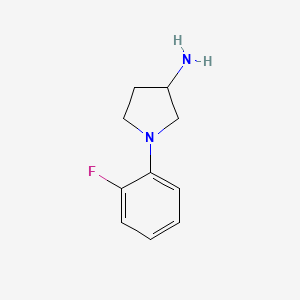
![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)

